2-Chloro-4-(dichloromethyl)pyrimidine
Overview
Description
2-Chloro-4-(dichloromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dichloromethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the chlorination of 2,4-dihydroxypyrimidine using thionyl chloride or phosphorus oxychloride . Another approach involves the direct chlorination of pyrimidine with sulfuryl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The choice of chlorinating agent and reaction conditions can vary depending on the desired scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(dichloromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic attack, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and amines.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but typical oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions are typically substituted pyrimidine derivatives, which can have various functional groups introduced at the 2 and 4 positions, enhancing their chemical and biological properties.
Scientific Research Applications
2-Chloro-4-(dichloromethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(dichloromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Similar in structure but lacks the dichloromethyl group at the 4-position.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a dichloromethyl group, leading to different chemical and biological properties.
Uniqueness
2-Chloro-4-(dichloromethyl)pyrimidine is unique due to the presence of the dichloromethyl group, which can influence its reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in the synthesis of various pyrimidine derivatives with diverse applications.
Properties
IUPAC Name |
2-chloro-4-(dichloromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-4(7)3-1-2-9-5(8)10-3/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRQEGIUGQZBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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